2-Formyl-5-(3-hydroxymethylphenyl)phenol

Description

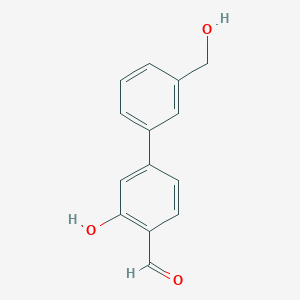

2-Formyl-5-(3-hydroxymethylphenyl)phenol is a phenolic compound featuring a benzene ring substituted with a formyl group (-CHO) at position 2 and a 3-hydroxymethylphenyl group (-C₆H₄-CH₂OH) at position 4.

Properties

IUPAC Name |

2-hydroxy-4-[3-(hydroxymethyl)phenyl]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-8-10-2-1-3-11(6-10)12-4-5-13(9-16)14(17)7-12/h1-7,9,15,17H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFIJONCGKDYIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60685074 | |

| Record name | 3-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261965-70-1 | |

| Record name | 3-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-(3-hydroxymethylphenyl)phenol typically involves the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene . This method yields the precursor aldehydes, which are then reduced using sodium borohydride to obtain the desired hydroxymethyl derivatives . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The compound is often produced with a minimum purity of 95% .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(3-hydroxymethylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Reduction: Sodium borohydride is used for the reduction of the formyl group to a hydroxymethyl group.

Substitution: Electrophiles such as alkyl halides can react with the phenolic hydroxyl group under basic conditions.

Major Products Formed

Oxidation: 2-Formyl-5-(3-formylphenyl)phenol.

Reduction: 2-Hydroxymethyl-5-(3-hydroxymethylphenyl)phenol.

Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

2-Formyl-5-(3-hydroxymethylphenyl)phenol is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies of enzyme interactions and metabolic pathways.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Formyl-5-(3-hydroxymethylphenyl)phenol involves its interaction with various molecular targets. The formyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The hydroxymethyl group in the target compound enhances hydrophilicity compared to methoxy or methyl groups in analogues like 9d and 9e .

- Synthetic Accessibility : Unlike the target compound, which may require specialized coupling reactions, analogues in are synthesized via Friedel-Crafts or Suzuki-Miyaura reactions .

Pyrrole Alkaloid Analogues

Key Observations :

- Natural vs. Synthetic: The target compound’s phenolic structure differentiates it from pyrrole alkaloids, which are predominantly isolated from natural sources .

Thiophene-Based Analogues

Key Observations :

- Electronic Properties: Thiophene analogues are engineered for nonlinear optical (NLO) applications due to their conjugated systems, whereas the target compound’s phenol core may prioritize redox or antioxidant activity .

Research Findings and Implications

Structural Uniqueness: The combination of formyl and hydroxymethylphenyl groups on a phenol ring distinguishes this compound from synthetic trisubstituted phenols (e.g., 9d, 9e) and natural pyrrole alkaloids .

Potential Bioactivity: While direct studies are lacking, structurally related pyrrole alkaloids exhibit cytotoxicity and hypoglycemic effects, suggesting avenues for pharmacological evaluation .

Synthetic Challenges : The hydroxymethylphenyl group may complicate synthesis compared to methoxy or methyl analogues, necessitating protective group strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.